molecular formula C10H12BrNO2 B7495678 2-(4-bromophenoxy)-N-methylpropanamide

2-(4-bromophenoxy)-N-methylpropanamide

Cat. No. B7495678
M. Wt: 258.11 g/mol
InChI Key: ARLSCHMKEAWGPZ-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-methylpropanamide, also known as BPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPA is a synthetic compound that belongs to the class of amides and is commonly used in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(4-bromophenoxy)-N-methylpropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 2-(4-bromophenoxy)-N-methylpropanamide is also stable and can be stored for long periods of time. However, 2-(4-bromophenoxy)-N-methylpropanamide has some limitations for lab experiments. It is a relatively new compound, and its effects on the body are still not fully understood. Additionally, 2-(4-bromophenoxy)-N-methylpropanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide. One potential area of research is the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-(4-bromophenoxy)-N-methylpropanamide in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N-methylpropanamide and its effects on the body.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-methylpropanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base. 2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways in the body. 2-(4-bromophenoxy)-N-methylpropanamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 2-(4-bromophenoxy)-N-methylpropanamide, including the development of 2-(4-bromophenoxy)-N-methylpropanamide derivatives and the investigation of its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-methylpropanamide involves the reaction of 4-bromophenol with N-methylpropanamide in the presence of a base, such as potassium carbonate. The reaction takes place under reflux conditions, and the resulting product is purified by column chromatography. The yield of the synthesis process is approximately 60-70%.

Scientific Research Applications

2-(4-bromophenoxy)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(4-bromophenoxy)-N-methylpropanamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(4-bromophenoxy)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(10(13)12-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLSCHMKEAWGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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